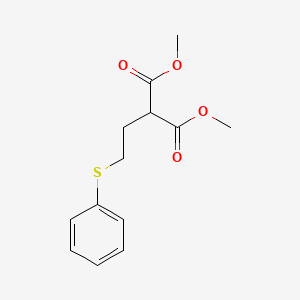

![molecular formula C50H93N15O15 B12802697 N-[4-amino-1-[[3-hydroxy-1-[[3-hydroxy-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3,12-bis(1-hydroxyethyl)-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide CAS No. 1404-29-1](/img/structure/B12802697.png)

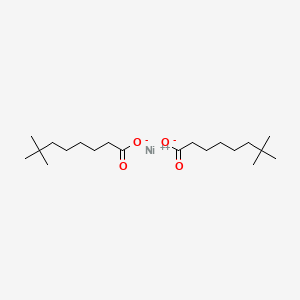

N-[4-amino-1-[[3-hydroxy-1-[[3-hydroxy-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3,12-bis(1-hydroxyethyl)-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Polymyxin D is a member of the polymyxin family of antibiotics, which are cationic lipopeptides known for their potent bactericidal activity against Gram-negative bacteria. Discovered in the mid-20th century, polymyxins have been considered last-resort antibiotics due to their effectiveness against multi-drug resistant pathogens. Polymyxin D, like other polymyxins, targets the bacterial cell membrane, leading to cell death .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Polymyxin D is synthesized through a non-ribosomal peptide synthesis pathway in the bacterium Paenibacillus polymyxa. The synthesis involves the assembly of a cyclic heptapeptide linked to a linear tripeptide side chain, which is acylated at the N-terminus by a fatty acid tail .

Industrial Production Methods: Industrial production of polymyxin D involves the fermentation of Paenibacillus polymyxa under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and potency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Polymyxin D primarily undergoes substitution reactions due to the presence of amino groups in its structure. These reactions can modify the antibiotic to enhance its efficacy or reduce its toxicity .

Common Reagents and Conditions: Common reagents used in the chemical modification of polymyxin D include acylating agents and reducing agents. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide structure .

Major Products: The major products formed from these reactions are modified polymyxin derivatives with altered pharmacokinetic and pharmacodynamic properties. These derivatives are designed to retain the antibacterial activity while minimizing adverse effects such as nephrotoxicity and neurotoxicity .

Applications De Recherche Scientifique

Polymyxin D has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, polymyxin D is used as a model compound to study the interactions between cationic peptides and bacterial membranes. This research helps in the design of new antibiotics with improved efficacy and safety profiles .

Biology: In biological research, polymyxin D is employed to investigate the mechanisms of bacterial resistance and the role of lipopolysaccharides in bacterial cell membranes. This knowledge is crucial for developing strategies to combat antibiotic resistance .

Medicine: Medically, polymyxin D is used to treat infections caused by multi-drug resistant Gram-negative bacteria. It is particularly valuable in treating nosocomial infections where other antibiotics have failed .

Industry: In the industrial sector, polymyxin D is used in the formulation of topical antibiotics for treating skin infections and in veterinary medicine to treat infections in livestock .

Mécanisme D'action

Polymyxin D exerts its antibacterial effects by binding to the lipopolysaccharides and phospholipids in the outer cell membrane of Gram-negative bacteria. This binding displaces divalent cations from the phosphate groups of membrane lipids, leading to disruption of the outer cell membrane, leakage of intracellular contents, and ultimately bacterial death . The primary molecular targets are the lipopolysaccharides in the bacterial outer membrane .

Comparaison Avec Des Composés Similaires

Polymyxin B: Used clinically for treating severe Gram-negative bacterial infections.

Colistin (Polymyxin E): Another clinically used polymyxin, differing from polymyxin D by having leucine instead of serine.

Polymyxin A and C: These are less commonly used polymyxins with variations in their amino acid sequences.

Polymyxin D’s unique composition and potent antibacterial activity make it a valuable antibiotic in the fight against multi-drug resistant bacterial infections.

Propriétés

Numéro CAS |

1404-29-1 |

|---|---|

Formule moléculaire |

C50H93N15O15 |

Poids moléculaire |

1144.4 g/mol |

Nom IUPAC |

N-[4-amino-1-[[3-hydroxy-1-[[3-hydroxy-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3,12-bis(1-hydroxyethyl)-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide |

InChI |

InChI=1S/C50H93N15O15/c1-8-26(4)11-9-10-12-37(70)56-30(13-18-51)44(74)64-40(29(7)69)50(80)62-36(24-66)47(77)59-34-17-22-55-48(78)38(27(5)67)63-45(75)33(16-21-54)58-41(71)32(15-20-53)60-49(79)39(28(6)68)65-46(76)35(23-25(2)3)61-42(72)31(14-19-52)57-43(34)73/h25-36,38-40,66-69H,8-24,51-54H2,1-7H3,(H,55,78)(H,56,70)(H,57,73)(H,58,71)(H,59,77)(H,60,79)(H,61,72)(H,62,80)(H,63,75)(H,64,74)(H,65,76) |

Clé InChI |

ZVVRUVGEGUZQHF-UHFFFAOYSA-N |

SMILES canonique |

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)C(C)O)CCN)CCN)C(C)O |

Numéros CAS associés |

10072-50-1 1404-29-1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-amino-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12802618.png)